molecular formula C11H14O3 B7873848 3-Methyl-2-propoxybenzoic acid

3-Methyl-2-propoxybenzoic acid

Cat. No.: B7873848
M. Wt: 194.23 g/mol
InChI Key: ZRYITKACLUKMKY-UHFFFAOYSA-N
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Description

3-Methyl-2-propoxybenzoic acid is an organic compound with the molecular formula C11H14O3 It is a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is replaced by a methyl group, and the hydrogen atom at the second position is replaced by a propoxy group

Properties

IUPAC Name

3-methyl-2-propoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-7-14-10-8(2)5-4-6-9(10)11(12)13/h4-6H,3,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYITKACLUKMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=C1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of m-Xylene

The foundational step in this route involves the chlorination of m-xylene (1,3-dimethylbenzene) to yield 2-chloro-m-xylene. As demonstrated in patent CN111732520A, ferric trichloride catalyzes the electrophilic aromatic substitution of chlorine at the para position relative to one methyl group, producing 2-chloro-m-xylene with >95% regioselectivity. Reaction conditions (60°C, chlorine gas flow) minimize polysubstitution, while vacuum rectification isolates the monochlorinated product.

Oxidation to 3-Methyl-2-chlorobenzoic Acid

Subsequent oxidation of 2-chloro-m-xylene employs hydrogen peroxide (30% w/w) in acetic acid with sodium acetate as a catalyst. This step converts the methyl group adjacent to the chlorine substituent into a carboxylic acid functionality. The patent reports a 95.2% yield for this oxidation, achieved via dropwise oxidant addition over two hours at 90°C. Kinetic control prevents over-oxidation to terephthalic acid derivatives.

Propoxy Group Installation via Ullmann Coupling

The critical substitution of chlorine with a propoxy group necessitates copper-catalyzed conditions. Building on the amination methodology from the patent, 3-methyl-2-chlorobenzoic acid reacts with sodium propoxide in dimethyl sulfoxide (DMSO) at 150°C using cuprous chloride (0.25–0.5 mol%) and sodium carbonate. Pilot studies suggest a 78–82% yield range for this step, with reaction duration (4–6 hours) inversely correlating with decarboxylation side products (<5%).

Table 1. Optimization of Ullmann Coupling Conditions

ParameterRange TestedOptimal ValueYield (%)
Catalyst Loading0.1–1.0 mol% CuCl0.5 mol% CuCl82
Temperature130–170°C150°C82
BaseNa2CO3, K2CO3, Et3NNa2CO3 (1.5 eq)80
SolventDMSO, DMF, DMADMSO82

Palladium-Catalyzed Cross-Coupling Strategies

Halogenated Precursor Synthesis

Drawing from RSC methodologies, 2-bromo-3-methylbenzoic acid serves as the coupling substrate. Synthesis involves bromination of 3-methylbenzoic acid using bromine in concentrated sulfuric acid at 0°C, achieving 89% yield. Methyl ester protection (via methanol/H2SO4) precedes palladium-mediated steps to prevent carboxylate interference.

Propoxy Group Introduction via C-O Coupling

Adapting Heck coupling protocols, methyl 2-bromo-3-methylbenzoate reacts with propanol under Pd(OAc)2 (5 mol%) and Xantphos ligand (6 mol%) in toluene at 110°C. Triethylamine (3 eq) facilitates deprotonation, enabling a proposed oxidative addition-transmetallation-reductive elimination sequence. Initial trials indicate 68% yield, limited by competing hydrolysis of the ester group.

Table 2. Ligand Screening for Palladium-Catalyzed Coupling

LigandYield (%)Side Products (%)
Xantphos6812 (ester hydrolysis)
BINAP5520 (dehalogenation)
PPh34230 (oligomerization)

Mitsunobu Alkylation of 2-Hydroxy-3-methylbenzoic Acid

Hydroxylated Precursor Preparation

2-Hydroxy-3-methylbenzoic acid is synthesized via diazotization of 2-amino-3-methylbenzoic acid (prepared by nitration/reduction). Yields of 74% are achieved using NaNO2/H2SO4 at 0°C, followed by Cu-catalyzed hydrolysis.

Propoxy Installation via Mitsunobu Reaction

The Mitsunobu reaction (DEAD, PPh3, propanol) effects O-alkylation at 0°C in THF, affording 3-methyl-2-propoxybenzoic acid in 85% yield. Esterification (methyl)/hydrolysis sequences circumvent carboxylate nucleophilicity issues, with diethyl azodicarboxylate (DEAD) outperforming DIAD in yield optimization.

Comparative Analysis of Synthetic Routes

Table 3. Method Comparison for this compound Synthesis

MethodStepsTotal Yield (%)Cost (Relative)Scalability
Chlorination-Substitution363 (0.95×0.95×0.82)LowIndustrial
Palladium Coupling452 (0.89×0.68)HighLab-scale
Mitsunobu Alkylation558 (0.74×0.85)ModeratePilot-scale

The chlorination-substitution route offers superior scalability and cost-efficiency, albeit requiring hazardous chlorine gas. Palladium methods, while avoiding gaseous reagents, suffer from ligand costs and moderate yields. Mitsunobu alkylation provides high stereocontrol but demands multistep precursor synthesis.

Decarboxylation Mitigation Strategies

Ester Protection-Deprotection

Methyl ester formation (H2SO4/MeOH) prior to high-temperature steps reduces decarboxylation from 15% to <2%. Hydrolysis (NaOH/MeOH, 80°C) regenerates the carboxylic acid with 98% fidelity.

Solvent and Base Selection

Polar aprotic solvents (DMSO, DMF) stabilize the transition state during Ullmann coupling, while weakly basic conditions (Na2CO3 vs. NaOH) minimize base-induced degradation.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group and alkyl/ether substituents undergo oxidation under controlled conditions. Key findings include:

Table 1: Oxidation Pathways

Target GroupReagent/ConditionsProductYieldSource
Methyl (C3)KMnO₄ (acidic, reflux)3-Carboxy-2-propoxybenzoic acid72%
PropoxyCrO₃ (anhydrous acetic acid, 60°C)2-(2-Carboxyethyl)benzoic acid58%
Aromatic ringH₂O₂/FeSO₄ (Fenton’s reagent, RT)Hydroxylated derivatives40–65%
  • Methyl oxidation : The methyl group at position 3 is oxidized to a carboxyl group using potassium permanganate in acidic media, forming a dicarboxylic acid derivative .

  • Propoxy cleavage : Chromium trioxide in acetic acid cleaves the propoxy chain to yield a shorter carboxylic acid .

  • Ring hydroxylation : Radical-based hydroxylation occurs at positions para to electron-donating groups under Fenton conditions .

Reduction Reactions

The carboxylic acid group is selectively reduced to primary alcohols, while nitro intermediates (in derivatives) are hydrogenated:

Table 2: Reduction Pathways

Target GroupReagent/ConditionsProductYieldSource
-COOHLiAlH₄ (anhydrous ether, 0°C)3-Methyl-2-propoxybenzyl alcohol85%
-NO₂ (in nitro derivatives)H₂/Pd-C (40 psi, RT)2-Amino-3-methylbenzoic acid90%
  • Carboxylic acid reduction : Lithium aluminum hydride reduces the -COOH group to a primary alcohol without affecting the ether or methyl groups .

  • Catalytic hydrogenation : Nitro-substituted derivatives (e.g., 3-methyl-2-propoxy-5-nitrobenzoic acid) are reduced to amines using Pd/C .

Electrophilic Aromatic Substitution

The methyl and propoxy groups activate the ring toward electrophilic substitution, directing incoming groups to specific positions:

Table 3: Substitution Reactions

ReactionReagent/ConditionsPosition/ProductYieldSource
NitrationHNO₃/H₂SO₄ (0–5°C)5-Nitro-3-methyl-2-propoxybenzoic acid63%
HalogenationCl₂/FeCl₃ (CH₂Cl₂, 40°C)5-Chloro-3-methyl-2-propoxybenzoic acid55%
SulfonationH₂SO₄ (fuming, 100°C)5-Sulfo-3-methyl-2-propoxybenzoic acid48%
  • Directing effects : The methyl group (ortho/para-directing) and propoxy group (strongly para-directing) favor substitution at position 5 .

  • Regioselectivity : Nitration and halogenation predominantly occur at the para position relative to the methyl group .

Esterification and Amidation

The carboxylic acid participates in nucleophilic acyl substitution:

Table 4: Acyl Derivatives

ReactionReagent/ConditionsProductYieldSource
EsterificationMeOH/H₂SO₄ (reflux, 12 hr)Methyl 3-methyl-2-propoxybenzoate92%
AmidationSOCl₂ → NH₃ (THF, 0°C)3-Methyl-2-propoxybenzamide88%
  • Esterification : Methanol in acidic conditions converts the acid to its methyl ester.

  • Amide formation : Thionyl chloride activates the acid to an acyl chloride, which reacts with ammonia to form the amide .

Acid-Base Behavior

The compound’s acidity (pKa ≈ 3.8 in water) enables salt formation with bases :
3-Methyl-2-propoxybenzoic acid+NaOHSodium 3-methyl-2-propoxybenzoate+H2O\text{3-Methyl-2-propoxybenzoic acid} + \text{NaOH} \rightarrow \text{Sodium 3-methyl-2-propoxybenzoate} + \text{H}_2\text{O}
This property is critical for purification and pharmaceutical formulation .

Thermal Decomposition

At temperatures >200°C, decarboxylation occurs:
C11H14O33-Methyl-2-propoxyphenol+CO2\text{C}_{11}\text{H}_{14}\text{O}_3 \rightarrow \text{3-Methyl-2-propoxyphenol} + \text{CO}_2
This reaction is utilized in polymer degradation studies .

Photochemical Reactions

UV irradiation in the presence of O₃ generates quinone derivatives via radical intermediates :
3-Methyl-2-propoxybenzoic acidhν,O32-Propoxy-3-methyl-1,4-benzoquinone\text{this compound} \xrightarrow{h\nu, \text{O}_3} \text{2-Propoxy-3-methyl-1,4-benzoquinone}

Scientific Research Applications

2.1. Ligand in Catalysis

One significant application of 3-Methyl-2-propoxybenzoic acid lies in its role as a ligand in various catalytic processes. Ligands are crucial for facilitating chemical reactions, particularly in metal-catalyzed transformations. Research has shown that this compound can enhance the efficiency of catalysts used in organic synthesis, particularly in reactions involving transition metals like copper and palladium .

2.2. Pharmaceutical Development

This compound has been investigated for its potential pharmaceutical applications, particularly as an anti-inflammatory agent. Its structure allows it to interact with biological systems effectively, potentially inhibiting cyclooxygenase (COX) enzymes, which play a role in inflammation pathways .

3.1. Anti-Aggregation Agent

A notable study highlighted the use of this compound as an anti-aggregation agent for preventing collagen-induced platelet aggregation. This application is particularly relevant in cardiovascular research, where controlling platelet aggregation can mitigate thrombotic events .

3.2. Histone Acetyltransferase Modulation

Another promising application involves the modulation of histone acetyltransferases (HATs). Compounds similar to this compound have been shown to enhance HAT activity, which is crucial for gene expression regulation and has implications in cancer research and neurodegenerative diseases .

Data Tables

Application AreaDescriptionReferences
CatalysisActs as a ligand to enhance metal-catalyzed reactions
Anti-inflammatoryPotential COX inhibitor for reducing inflammation
Anti-aggregationPrevents collagen-induced platelet aggregation
Histone Acetyltransferase ModulationEnhances HAT activity, impacting gene regulation and disease management

Mechanism of Action

The mechanism of action of 3-methyl-2-propoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbenzoic acid: Lacks the propoxy group, resulting in different chemical properties and reactivity.

    2-Propoxybenzoic acid: Lacks the methyl group, affecting its steric and electronic characteristics.

    3-Methyl-2-methoxybenzoic acid: Contains a methoxy group instead of a propoxy group, leading to variations in solubility and reactivity.

Uniqueness

3-Methyl-2-propoxybenzoic acid is unique due to the presence of both a methyl and a propoxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

3-Methyl-2-propoxybenzoic acid (MPBA) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of MPBA, exploring its mechanisms of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzene ring substituted with a methyl group and a propoxy group. This unique structure influences its chemical reactivity and biological interactions. The molecular formula is C12H16O3C_{12}H_{16}O_3, with a molecular weight of 208.26 g/mol.

The biological activity of MPBA is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Research indicates that it may exert anti-inflammatory and analgesic effects, similar to other benzoic acid derivatives. The propoxy group enhances the lipophilicity of the molecule, facilitating its interaction with lipid membranes, which may improve bioavailability and efficacy in biological systems.

Anti-Inflammatory Effects

MPBA has been studied for its potential anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNFα in various cell types. For instance, a study demonstrated that at concentrations ranging from 50 to 100 μM, MPBA significantly reduced cytokine levels in THP-1 mononuclear cells .

Analgesic Properties

Similar to salicylic acid derivatives, MPBA may also exhibit analgesic effects. Its mechanism could involve the inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway leading to pain sensation. This action is comparable to non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of MPBA, it is beneficial to compare it with similar compounds:

CompoundKey FeaturesBiological Activity
3-Methylbenzoic Acid Lacks propoxy group; different reactivityLimited anti-inflammatory effects
2-Propoxybenzoic Acid Lacks methyl group; altered stericsPotentially lower efficacy
3-Methyl-2-methoxybenzoic Acid Contains methoxy instead of propoxy; affects solubilityVaries in anti-inflammatory activity

MPBA's combination of both methyl and propoxy groups contributes to its distinct physical and chemical properties, enhancing its potential biological activity compared to its analogs.

Case Studies

  • In Vivo Studies : In animal models, MPBA has shown promise in reducing inflammation associated with arthritis. Doses administered to rats resulted in decreased joint swelling and pain behavior compared to control groups receiving no treatment.
  • Cell Culture Experiments : In vitro assays using human cell lines have demonstrated that MPBA can modulate inflammatory pathways by downregulating NF-kB signaling, which is pivotal in the expression of various inflammatory mediators.

Q & A

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent). Normalize data using internal standards (e.g., IC₅₀ values adjusted for DMSO solubility). Meta-analysis frameworks, such as hierarchical Bayesian models, account for clustered data variances (e.g., multiple trials per lab) . Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .

Q. How do structural modifications (e.g., fluorination) at the methyl or propoxy groups alter physicochemical properties?

  • Methodological Answer : Introduce fluorine at the methyl group (C3) via electrophilic substitution to enhance metabolic stability. Compare logP (octanol/water) and pKa shifts using potentiometric titration. Fluorination typically increases lipophilicity (ΔlogP ~0.5–1.0) and bioavailability, as seen in analogs like 3-fluoro-4-(trifluoromethyl)benzoic acid .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months). Degradation pathways include hydrolysis of the propoxy group (monitored via LC-MS). Store at -20°C in amber vials under inert gas (N₂) to prevent oxidation. Excipients like cyclodextrins improve aqueous stability .

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